Sulfo-SMCC

Vue d'ensemble

Description

Il contient un groupe ester de N-hydroxysuccinimide et des groupes maléimide, qui réagissent respectivement avec les amines primaires et les groupes sulfhydryles . Ce composé est largement utilisé dans les applications de bioconjugaison et de réticulation en raison de sa capacité à former des liaisons thioéther stables .

Applications De Recherche Scientifique

Sulfo-SMCC sodium is extensively used in various scientific research applications:

Chemistry: Used in the synthesis of bioconjugates and crosslinked polymers.

Biology: Employed in the labeling of antibodies and enzymes, preserving their specificity.

Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.

Industry: Applied in the production of diagnostic reagents and biosensors.

Mécanisme D'action

Target of Action

Sulfo-SMCC is a heterobifunctional crosslinker that targets primary amines and sulfhydryl groups in proteins . The primary amines are usually found at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . Sulfhydryl groups, also known as thiols, exist in proteins in the side-chain of cysteine (Cys, C) amino acids .

Mode of Action

This compound contains N-hydroxysuccinimide (NHS) ester and maleimide groups that allow covalent conjugation of amine- and sulfhydryl-containing molecules . NHS esters react with primary amines at pH 7.0–9.0 to form stable amide bonds, while maleimides react with sulfhydryl groups at pH 6.5–7.5 to form stable thioether bonds .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to protein conjugation and crosslinking . The compound enables the formation of stable covalent bonds between proteins, which can be used to create antibody-enzyme and hapten-carrier protein conjugates .

Pharmacokinetics

As a water-soluble compound, this compound is likely to have good bioavailability . It’s important to note that the maleimide group of this compound is more stable than the nhs-ester group but will slowly hydrolyze and lose its reaction specificity for sulfhydryls at ph values > 75 .

Result of Action

The primary result of this compound’s action is the formation of stable covalent bonds between proteins. This can be used to create specific bioconjugates, such as antibody-enzyme and hapten-carrier protein conjugates . These conjugates can have various applications in research and therapeutic contexts.

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The reactivity of its NHS-ester and maleimide groups is pH-dependent, with optimal activity at pH 7.0–9.0 for the NHS-ester group and pH 6.5–7.5 for the maleimide group . Furthermore, the maleimide group of this compound can slowly hydrolyze and lose its reaction specificity for sulfhydryls at pH values > 7.5 . Therefore, the pH of the reaction environment is a crucial factor in the efficacy and stability of this compound.

Analyse Biochimique

Biochemical Properties

Sulfo-SMCC contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide group . The NHS ester reacts with primary amines at pH 7-9 to form stable amide bonds . The maleimide group reacts with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . This allows this compound to interact with a variety of enzymes, proteins, and other biomolecules, facilitating the formation of complex structures .

Cellular Effects

For instance, it has been used to block sulfhydryl groups of cysteines in taxol-stabilized polymerized microtubules, preventing temporal end-to-end annealing of microtubules in vitro . This can dramatically affect the length distribution of the microtubules .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of covalent bonds with amine- and sulfhydryl-containing molecules . The NHS ester of this compound reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether bonds . This allows this compound to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

This compound has been shown to prevent the temporal end-to-end annealing of taxol-stabilized microtubules in vitro . This suggests that this compound may have long-term effects on cellular function in laboratory settings .

Metabolic Pathways

This compound is involved in the formation of covalent bonds with amine- and sulfhydryl-containing molecules, which can impact various metabolic pathways . Detailed information on the specific metabolic pathways that this compound is involved in is currently limited.

Transport and Distribution

This compound is soluble in water and many other aqueous buffers up to approximately 5 mg/mL . This solubility allows it to be transported and distributed within cells and tissues .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le sulfosuccinimidyl 4-(N-maléimidométhyl)cyclohexane-1-carboxylate de sodium est synthétisé en faisant réagir le N-hydroxysuccinimide avec l'acide 4-(N-maléimidométhyl)cyclohexane-1-carboxylique en présence d'un agent déshydratant tel que le dicyclohexylcarbodiimide . La réaction se produit généralement dans un solvant organique comme le diméthylformamide ou le diméthylsulfoxyde . Le produit est ensuite purifié par recristallisation ou chromatographie.

Méthodes de production industrielle

Dans les milieux industriels, la production de sulfosuccinimidyl 4-(N-maléimidométhyl)cyclohexane-1-carboxylate de sodium implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles en laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des systèmes automatisés pour un contrôle précis des paramètres de réaction .

Analyse Des Réactions Chimiques

Types de réactions

Le sulfosuccinimidyl 4-(N-maléimidométhyl)cyclohexane-1-carboxylate de sodium subit plusieurs types de réactions chimiques :

Réactions de substitution : Le groupe ester de N-hydroxysuccinimide réagit avec les amines primaires pour former des liaisons amide stables.

Réactions d'addition : Le groupe maléimide réagit avec les groupes sulfhydryles pour former des liaisons thioéther stables.

Réactifs et conditions courants

Amines primaires : Réagissent avec le groupe ester de N-hydroxysuccinimide à un pH de 7,0 à 9,0.

Groupes sulfhydryles : Réagissent avec le groupe maléimide à un pH de 6,5 à 7,5.

Principaux produits formés

Liaisons amide : Formées à partir de la réaction avec les amines primaires.

Liaisons thioéther : Formées à partir de la réaction avec les groupes sulfhydryles.

Applications de la recherche scientifique

Le sulfosuccinimidyl 4-(N-maléimidométhyl)cyclohexane-1-carboxylate de sodium est largement utilisé dans diverses applications de recherche scientifique :

Chimie : Utilisé dans la synthèse de bioconjugués et de polymères réticulés.

Biologie : Employé dans le marquage des anticorps et des enzymes, préservant leur spécificité.

Médecine : Utilisé dans le développement de conjugués anticorps-médicaments pour l'administration ciblée de médicaments.

Industrie : Appliqué dans la production de réactifs de diagnostic et de biosenseurs.

Mécanisme d'action

Le sulfosuccinimidyl 4-(N-maléimidométhyl)cyclohexane-1-carboxylate de sodium exerce ses effets par la formation de liaisons covalentes entre les molécules. Le groupe ester de N-hydroxysuccinimide réagit avec les amines primaires pour former des liaisons amide, tandis que le groupe maléimide réagit avec les groupes sulfhydryles pour former des liaisons thioéther . Ces réactions permettent la réticulation des protéines et d'autres biomolécules, facilitant la création de bioconjugués stables .

Comparaison Avec Des Composés Similaires

Composés similaires

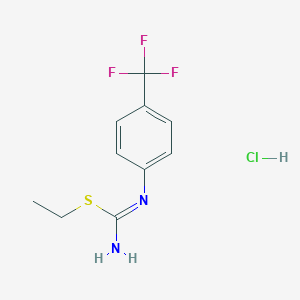

SMCC (succinimidyl 4-(N-maléimidométhyl)cyclohexane-1-carboxylate) : Structure similaire mais sans le groupe sulfonate, ce qui le rend moins soluble dans l'eau.

Sulfo-EMCS (sulfosuccinimidyl 4-(N-maléimidométhyl)cyclohexane-1-carboxylate) : Un autre agent de réticulation hydrosoluble avec une réactivité similaire.

Unicité

Le sulfosuccinimidyl 4-(N-maléimidométhyl)cyclohexane-1-carboxylate de sodium est unique en raison de sa solubilité dans l'eau, ce qui permet son utilisation en milieux aqueux sans avoir besoin de solvants organiques . Cette propriété le rend particulièrement utile dans les applications biologiques où il est crucial de maintenir l'état natif des protéines .

Propriétés

Numéro CAS |

92921-24-9 |

|---|---|

Formule moléculaire |

C16H18N2NaO9S |

Poids moléculaire |

437.4 g/mol |

Nom IUPAC |

sodium;1-[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C16H18N2O9S.Na/c19-12-5-6-13(20)17(12)8-9-1-3-10(4-2-9)16(23)27-18-14(21)7-11(15(18)22)28(24,25)26;/h5-6,9-11H,1-4,7-8H2,(H,24,25,26); |

Clé InChI |

VRMVBDHSLMDJAD-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O.[Na] |

| 92921-24-9 | |

Pictogrammes |

Irritant |

Synonymes |

4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic Acid 2,5-Dioxo-3-sulfo-1-pyrrolidinyl Ester, Sodium Salt; Sulfo-SMCC |

Origine du produit |

United States |

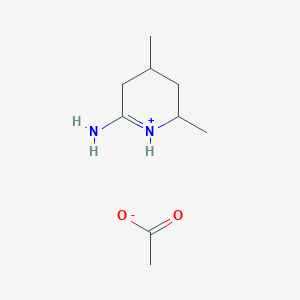

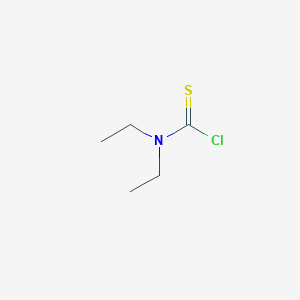

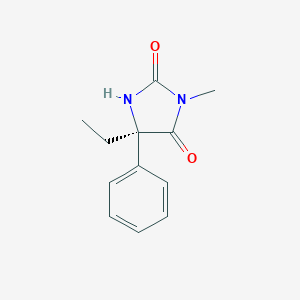

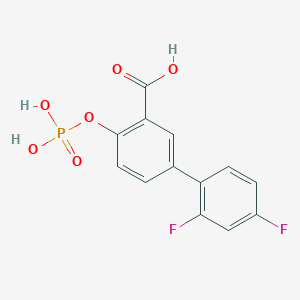

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

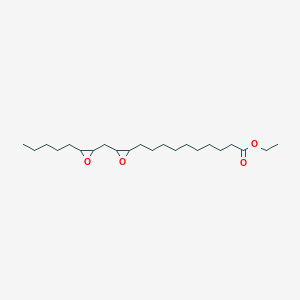

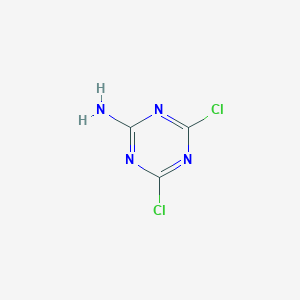

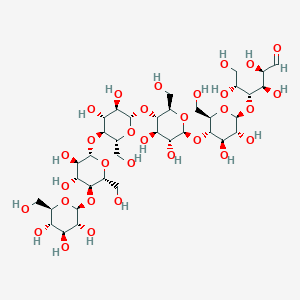

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenz[a,h]acridine](/img/structure/B14076.png)